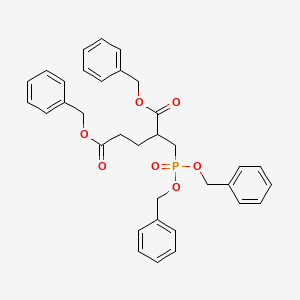
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate
Übersicht
Beschreibung
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate is a complex organic compound that features a phosphoryl group bonded to a pentanedioate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate typically involves the reaction of a phosphorylating agent with a pentanedioate derivative. One common method includes the use of bis(benzyloxy)phosphoryl chloride as the phosphorylating agent, which reacts with a dibenzyl pentanedioate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the required conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state products.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphoryl hydrides.
Wissenschaftliche Forschungsanwendungen
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphoryl compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorylation.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate involves its interaction with molecular targets through phosphorylation. The phosphoryl group can transfer to specific substrates, altering their activity and function. This process is mediated by enzymes such as kinases and phosphatases, which regulate the phosphorylation state of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]butanedioate
- Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]hexanedioate
- Dibenzyl [[bis(benzyloxy)phosphoryl]methyl]octanedioate
Uniqueness
Dibenzyl 2-((bis(benzyloxy)phosphoryl)methyl)pentanedioate is unique due to its specific pentanedioate backbone, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over phosphorylation is required.
Eigenschaften
IUPAC Name |
dibenzyl 2-[bis(phenylmethoxy)phosphorylmethyl]pentanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35O7P/c35-33(38-23-28-13-5-1-6-14-28)22-21-32(34(36)39-24-29-15-7-2-8-16-29)27-42(37,40-25-30-17-9-3-10-18-30)41-26-31-19-11-4-12-20-31/h1-20,32H,21-27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMBWQCWUOTAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(CP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














